molecular formula C16H16N4O B2696285 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797559-01-3

8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2696285
CAS No.: 1797559-01-3
M. Wt: 280.331
InChI Key: IXOXAOQSNDWDKI-UHFFFAOYSA-N
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Description

The compound 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. It integrates two pharmaceutically significant moieties: the 8-azabicyclo[3.2.1]octane scaffold, which provides a rigid, three-dimensional structure, and a 2-phenyl-2H-1,2,3-triazole-4-carbonyl group. The 8-azabicyclo[3.2.1]octane structure is a privileged scaffold in organic synthesis and is frequently investigated for its potential biological activity . The 1,2,3-triazole ring, often incorporated via Click Chemistry, is renowned for its metabolic stability and its ability to act as a bioisostere for amide bonds or other pharmacophores, facilitating optimal interaction with biological targets . Compounds featuring similar 1,2,3-triazole and azabicyclo[3.2.1]octane architectures have demonstrated considerable promise in oncological research. For instance, related conjugates have been synthesized and shown to exhibit moderate to potent antiproliferative activity against a range of human cancer cell lines, including melanoma, pancreatic, and lung tumors, with some showing greater selectivity than established chemotherapeutics like cisplatin . Furthermore, analogous structures have been identified as potent inhibitors of molecular chaperones like Heat Shock Protein 90 (Hsp90), a prominent target in cancer therapy. These inhibitors can disrupt the Hsp90 protein-folding machinery, leading to the degradation of oncogenic client proteins, induction of apoptosis, and inhibition of cancer cell migration . This makes the compound a valuable candidate for researchers exploring novel pathways in targeted cancer therapy. This product is intended for research purposes only and is not for diagnostic or therapeutic use. All information provided is for scientific reference.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(19-12-7-4-8-13(19)10-9-12)15-11-17-20(18-15)14-5-2-1-3-6-14/h1-7,11-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOXAOQSNDWDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common approach is to start with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the triazole moiety through a cycloaddition reaction. The final step involves the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]oct-2-ene derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Name Substituent Molecular Weight (g/mol) Biological Target/Activity Key Applications References
Target Compound 2-Phenyl-1,2,3-triazole-4-carbonyl 307.34* Likely CNS receptors (e.g., nicotinic) Neuroimaging, neuropharmacology
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene 4-Fluorophenyl 203.26 Nicotinic acetylcholine receptors Cholinergic therapies, neurodegeneration
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene 2-Naphthalenyl 249.35 Undisclosed (structural analog) Chemical synthesis, exploratory research
8-(Phenylmethyl)-3-boronate-8-azabicyclo[3.2.1]oct-2-ene Boronate ester (Suzuki coupling handle) 369.30 Synthetic intermediate Radiolabeling, PET tracer synthesis
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride Phenyl 221.73 Monoamine reuptake inhibition Depression, ADHD

*Calculated based on molecular formula C₁₇H₁₇N₅O.

Key Observations:
  • Substituent Impact : The target compound’s triazole-carbonyl group enhances polarity and metabolic stability compared to hydrophobic groups like 4-fluorophenyl or naphthalenyl .
  • Biological Targets: While fluorophenyl and phenyl analogs target nicotinic or monoamine receptors , the triazole derivative’s application in neuroimaging (via labeled forms) is unique .
  • Synthetic Utility : Boronate ester derivatives serve as intermediates for cross-coupling reactions, highlighting the scaffold’s versatility .

Pharmacological and Clinical Relevance

  • Nicotinic Acetylcholine Receptors (nAChRs) : Fluorophenyl and phenyl derivatives exhibit high affinity for nAChRs, implicated in neurodegenerative diseases and pain management . The triazole analog may offer improved selectivity due to its hydrogen-bonding capacity.
  • Monoamine Reuptake Inhibition: The 3-phenyl derivative (CAS 36769-06-9) acts as a monoamine reuptake inhibitor, suggesting utility in mood disorders . In contrast, the target compound’s triazole group may redirect activity toward other CNS targets.
  • Neuroimaging : Labeled 8-azabicyclo[3.2.1]oct-2-ene derivatives, including the triazole-carbonyl variant, are used in PET imaging for in vivo receptor studies .

Biological Activity

The compound 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a derivative of the bicyclic structure known for its potential biological activities, particularly in medicinal chemistry. The incorporation of the 1,2,3-triazole moiety enhances its pharmacological profile, making it a subject of interest in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4OC_{14}H_{14}N_4O, with a molecular weight of approximately 258.29 g/mol. The structure features a bicyclic system fused with a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study reported that similar compounds exhibited IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The anticancer mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been noted for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease treatment. Inhibitory assays have shown that triazole derivatives can achieve significant inhibition rates, suggesting their utility in cognitive enhancement therapies.

Structure-Activity Relationship (SAR)

The biological activity of This compound is influenced by modifications to the triazole ring and the bicyclic structure. Key findings include:

  • Substituents on the phenyl group : Electron-withdrawing groups tend to enhance activity against certain targets.
  • Ring modifications : Alterations in the bicyclic framework can lead to improved binding affinity to target enzymes.

Case Study 1: Antimicrobial Efficacy

A series of synthesized triazole derivatives were tested for antimicrobial activity against Staphylococcus aureus. The results indicated that compounds with higher electron density on the phenyl ring exhibited enhanced antibacterial effects.

CompoundStructureMIC (µg/mL)
AStructure A16
BStructure B32
CStructure C8

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that This compound induced apoptosis at concentrations as low as 5 µM.

Treatment Concentration (µM)% Cell Viability
0100
570
1050
2030

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as:

  • Step 1 : Formation of the azabicyclo[3.2.1]octene core via intramolecular cyclization of a suitably substituted precursor under basic conditions.
  • Step 2 : Coupling the triazole-carbonyl moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling reactions .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio for coupling steps), temperature (60–80°C for CuAAC), and solvent polarity (acetonitrile or DMF) .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the azabicyclo core (e.g., δ 3.2–4.1 ppm for bridgehead protons) and triazole protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 339.1452 for C18_{18}H18_{18}N4_4O) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the azabicyclo system .

Q. What solvents and reaction conditions are optimal for its chemical derivatization?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility during substitution reactions, while THF or dichloromethane is preferred for acylations .
  • Reagents : Sodium hydroxide (0.1–1.0 M) for nucleophilic substitutions; lithium aluminum hydride (LiAlH4_4) for selective reduction of carbonyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Case Study : If 1H^1H-NMR shows unexpected splitting patterns (e.g., for bridgehead protons), use 2D-COSY or NOESY to distinguish between conformational isomers .
  • Comparative Analysis : Cross-validate MS/MS fragmentation patterns with computational tools (e.g., CFM-ID) to confirm fragment ion assignments .

Q. What experimental design strategies (e.g., DoE) are effective for optimizing reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a 3-factor (temperature, catalyst loading, solvent polarity) Box-Behnken design to identify interactions affecting yield. For example, higher temperatures (80°C) and 5 mol% CuI maximize CuAAC efficiency .
  • Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and response surface modeling to predict optimal conditions .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to map transition states for triazole ring-opening or azabicyclo ring functionalization .
  • Reaction Pathway Screening : Use automated tools (e.g., AutoMeKin) to simulate plausible reaction pathways and prioritize experimental testing .

Q. What strategies are recommended for designing derivatives with enhanced biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the phenyl group on the triazole with electron-withdrawing substituents (e.g., -CF3_3) to modulate binding affinity to target enzymes .
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) against biological targets (e.g., kinase domains) to prioritize derivatives for synthesis .

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